molecular formula C9H10N4 B3085266 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine CAS No. 1152940-07-2

1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No. B3085266
CAS RN: 1152940-07-2
M. Wt: 174.2 g/mol
InChI Key: KPFPBSVHCXXCJM-UHFFFAOYSA-N
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Description

“1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine” is a chemical compound. It’s related to “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester” which has the empirical formula C15H20BN3O2 . The CAS Number for this compound is 864754-21-2 .


Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis . The crystalline structure is marked by the presence of various types of π-interactions .

Scientific Research Applications

Catalytic Properties

One significant application of pyrazolylamine derivatives, related to 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine, is in catalysis. For instance, pyrazolylamine ligands have been used to synthesize nickel complexes that catalyze the oligomerization or polymerization of ethylene. These reactions produce varying products based on the co-catalyst and solvent used, demonstrating the versatility of these complexes in catalysis (Obuah et al., 2014).

Fluorescent Sensors

Compounds with a structure similar to this compound have been explored as fluorescent sensors. A notable example is a compound acting as a sensor for the fluorescence detection of small inorganic cations like lithium and calcium in polar solvents, leveraging the electron transfer mechanism within the molecule (Mac et al., 2010).

Synthesis of Heterocyclic Compounds

The structural motif of this compound is foundational in synthesizing various heterocyclic compounds. For example, it has been used in the synthesis of novel oxazolidinone antibacterial candidates through a series of reactions that demonstrate its utility in generating complex molecular structures efficiently (Yang et al., 2014).

Domino Reactions

This compound's derivatives participate in domino reactions, creating highly functionalized heterocycles. Such reactions involve the formation of multiple bonds, leading to the creation of complex structures in a single operation, showcasing the compound's versatility in synthetic chemistry (Gunasekaran et al., 2014).

Anticancer Research

Derivatives of this compound have been explored as potential anticancer agents. For example, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Alam et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on the synthesis of novel derivatives of “1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine” and the evaluation of their pharmacokinetic profiles and biological activity .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFPBSVHCXXCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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